molecular formula C19H22O4 B4972322 1-{2-[3-(4-ethoxyphenoxy)propoxy]phenyl}ethanone

1-{2-[3-(4-ethoxyphenoxy)propoxy]phenyl}ethanone

Cat. No. B4972322
M. Wt: 314.4 g/mol
InChI Key: XTEWRZVDROZHLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[3-(4-ethoxyphenoxy)propoxy]phenyl}ethanone is a chemical compound that belongs to the family of aryl ketones. It is commonly known as EPP or Ethylphenidate. EPP has been widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

The exact mechanism of action of EPP is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can improve cognitive function and reduce symptoms of ADHD and other psychiatric disorders.
Biochemical and Physiological Effects:
EPP has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can improve cognitive function and reduce symptoms of ADHD and other psychiatric disorders. EPP has also been shown to increase heart rate and blood pressure, which can have negative effects on cardiovascular health.

Advantages and Limitations for Lab Experiments

EPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. EPP has also been shown to have a high degree of selectivity for dopamine and norepinephrine transporters, which can make it a useful tool for studying these neurotransmitters. However, EPP has several limitations for lab experiments. It has a short half-life, which can make it difficult to study its long-term effects. EPP also has a narrow therapeutic window, which can make it difficult to dose accurately.

Future Directions

There are several future directions for the study of EPP. One potential direction is to study its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Another potential direction is to study its potential use as a cognitive enhancer in healthy individuals. Additionally, further research is needed to better understand the long-term effects of EPP and its potential for abuse.
Conclusion:
In conclusion, 1-{2-[3-(4-ethoxyphenoxy)propoxy]phenyl}ethanone is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. It has been shown to have several biochemical and physiological effects, including an increase in the release of dopamine and norepinephrine in the brain. While EPP has several advantages for lab experiments, it also has several limitations, including a short half-life and a narrow therapeutic window. There are several future directions for the study of EPP, including its potential use in the treatment of other psychiatric disorders and as a cognitive enhancer in healthy individuals.

Synthesis Methods

The synthesis of EPP is a complex process that involves several steps. The most commonly used method for synthesizing EPP is the Friedel-Crafts acylation of 3-(4-ethoxyphenoxy) propyl chloride with phenylacetyl chloride. The reaction is carried out in the presence of anhydrous aluminum chloride as a catalyst. The resulting product is then purified using column chromatography to obtain pure EPP.

Scientific Research Applications

EPP has been used extensively in scientific research due to its potential applications in various fields. It has been studied as a potential treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. EPP has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.

properties

IUPAC Name

1-[2-[3-(4-ethoxyphenoxy)propoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-3-21-16-9-11-17(12-10-16)22-13-6-14-23-19-8-5-4-7-18(19)15(2)20/h4-5,7-12H,3,6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEWRZVDROZHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCOC2=CC=CC=C2C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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